molecular formula C24H25N3O3S2 B2926246 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 683261-26-9

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2926246
CAS No.: 683261-26-9
M. Wt: 467.6
InChI Key: TUUFEZOZJFTXNW-UHFFFAOYSA-N
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Description

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a naphthothiazole moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which is then reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthothiazole moiety can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-9,11-12,16H,4-5,10,13-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFEZOZJFTXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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